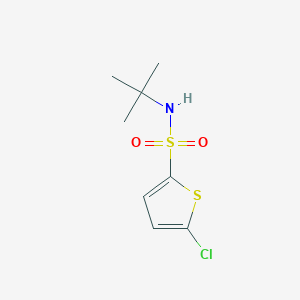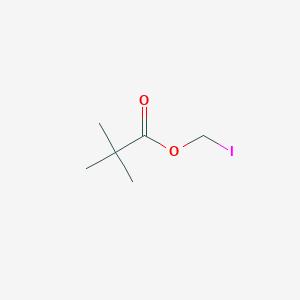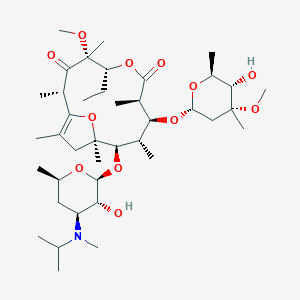
2-Fluorobenzoic acid
Vue d'ensemble
Description
2-Fluorobenzoic acid is an aromatic organic compound with the formula FC6H4CO2H . It is one of three isomeric fluorobenzoic acids . Its conjugate base is 2-fluorobenzoate . The compound is an irritant . Its metabolism has been studied extensively in the field of microbiology .
Synthesis Analysis
The synthesis of 2-Fluorobenzoic acid has been reported in various studies. For instance, 2-Fluorobenzoic acid and 5,5′-dimethy-2,2′-bipyridine were used to construct two novel isostructural lanthanide complexes . Another method involves using o-fluorobenzonitrile as an initial raw material, carrying out nitrification, nitroreduction, bromization, diazo-deamination, and hydrolysis to synthesize the 2-bromo-6-fluorobenzoic acid .Molecular Structure Analysis
The molecular formula of 2-Fluorobenzoic acid is C7H5FO2 . Its average mass is 140.112 Da and its monoisotopic mass is 140.027359 Da .Chemical Reactions Analysis
2-Fluorobenzoic acid is more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding . The metabolism of 2-fluorobenzoic acid by a pseudomonad contains 2 oxygen atoms derived from a single molecule of oxygen . This finding supports a defluorination reaction which proceeds through a cyclic peroxide intermediate .Physical And Chemical Properties Analysis
2-Fluorobenzoic acid is a white to light yellow crystal powder . It is soluble in organic solvents such as benzene, toluene, ketone, and ether . The corresponding 2-fluorobenzoyl chloride can be obtained by reacting 2-fluorobenzoic acid with an acid chloride agent such as SOCl2, PCl3, etc .Applications De Recherche Scientifique
Organic Synthesis Intermediate
2-Fluorobenzoic acid is commonly used as an intermediate in organic chemical synthesis. It can be employed in the preparation of various compounds, including zaragozic acid A analogs .
Microbiology Research
In microbiology, 2-Fluorobenzoic acid’s metabolism has been studied extensively. It serves as a sole carbon and energy source for certain strains of bacteria, which can degrade it anaerobically .
Petrochemical Exploration
Due to its favorable physico-chemical properties, 2-Fluorobenzoic acid is used as a conservative tracer in petrochemical exploration and geochemical investigations .
Fluorescent Materials
2-Fluorobenzoic acid is used in the synthesis of fluorescent materials. For example, it has been used to construct novel isostructural lanthanide complexes that exhibit fluorescence .
Radioligand Chemistry
In the field of radioligand chemistry, 2-Fluorobenzoic acid plays a role in the synthesis of compounds used for imaging and diagnostic purposes .
Fluorination Chemistry
This compound is also significant in fluorination chemistry, where it is used for introducing fluorine atoms into molecules, which can alter their chemical properties significantly .
Metal-Organic Frameworks (MOFs)
2-Fluorobenzoic acid is involved in the creation of MOFs, which are coordination networks with organic ligands containing metal ion nodes. These have applications in gas storage, separation, and catalysis .
Safety And Hazards
Propriétés
IUPAC Name |
2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTREUWFTAOOKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO2 | |
| Record name | 2-fluorobenzoic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/2-fluorobenzoic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060001 | |
| Record name | Benzoic acid, 2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 2-Fluorobenzoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10862 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.05 [mmHg] | |
| Record name | 2-Fluorobenzoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10862 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Fluorobenzoic acid | |
CAS RN |
445-29-4, 41406-98-8 | |
| Record name | 2-Fluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=445-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluorobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041406988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-FLUOROBENZOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10319 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.509 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-FLUOROBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64UZ32KOO4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details

















Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-fluorobenzoic acid?
A1: The molecular formula of 2-fluorobenzoic acid is C7H5FO2, and its molecular weight is 140.11 g/mol.
Q2: What spectroscopic data are available for characterizing 2-fluorobenzoic acid?
A2: 2-Fluorobenzoic acid can be characterized using various spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 19F NMR provide valuable information about the structure and dynamics of the molecule. [, , ]
- Fourier Transform Infrared (FTIR) Spectroscopy: This technique reveals characteristic vibrational frequencies of functional groups within the molecule. [, ]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: This method helps determine the compound's absorbance and transmittance properties. [, ]
- Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of ions and provides information about the molecule's fragmentation pattern. [, ]
Q3: How does the presence of the fluorine atom influence the conformational properties of 2-fluorobenzoic acid?
A3: The fluorine atom in 2-fluorobenzoic acid introduces an intramolecular O-H···F hydrogen bond, which stabilizes specific conformers, particularly those with a trans carboxylic group configuration. This interaction has been studied using matrix isolation techniques and infrared spectroscopy. []
Q4: How does the matrix environment affect the stability of different 2-fluorobenzoic acid conformers?
A4: Research has shown that the matrix environment can significantly impact the kinetic stability of 2-fluorobenzoic acid conformers. For instance, argon matrices allow for trapping both low-energy conformers, while nitrogen matrices stabilize higher-energy trans conformers due to OH···N2 interactions. []
Q5: Does 2-fluorobenzoic acid form hydrogen bonds?
A5: Yes, research indicates that 2-fluorobenzoic acid exhibits both intra- and intermolecular hydrogen bonding. While intramolecular O-H···F hydrogen bonds stabilize specific conformers [, ], intermolecular hydrogen bonding with solvents like methanol has been observed in crystal structures. [, ]
Q6: How does the fluorine atom in 2-fluorobenzoic acid affect its reactivity with organolithium reagents compared to other 2-halobenzoic acids?
A6: Unlike 2-chloro- or 2-bromobenzoic acids, which undergo lithiation adjacent to the carboxyl group, 2-fluorobenzoic acid undergoes deprotonation at the 3-position when treated with lithium tetramethylpiperidide (LTMP). This difference in reactivity is attributed to the strength of the C-F bond and the electronegativity of fluorine. []
Q7: What are the primary applications of 2-fluorobenzoic acid in organic synthesis?
A7: 2-Fluorobenzoic acid serves as a versatile building block in organic synthesis, primarily used for:
- Synthesis of pharmaceuticals and agrochemicals: It acts as a crucial intermediate in synthesizing various drug candidates and agricultural chemicals. [, , , , ]
- Preparation of metal-organic frameworks (MOFs): It has been explored as a linker in synthesizing MOFs, particularly those containing rare earth elements. [, ]
Q8: Can 2-fluorobenzoic acid be utilized in the synthesis of fluorinated organic compounds?
A8: Yes, research demonstrates its use in synthesizing fluorinated derivatives. For example, it has been successfully employed to prepare fluorinated steroidal esters via Steglich esterification. []
Q9: How does 2-fluorobenzoic acid interact with metal ions in the formation of coordination complexes?
A9: 2-Fluorobenzoic acid can act as a ligand in coordination complexes with various metals, including lanthanides and transition metals. [, , , , ] The carboxylate group typically coordinates to metal ions in different modes, such as bidentate bridging, chelating-bridging, and monodentate, leading to the formation of diverse structures, including dimers, chains, and 2D networks. [, , , , ]
Q10: What is the role of 2-fluorobenzoic acid in directing the assembly of metal-organic frameworks (MOFs)?
A10: Research indicates that the position of the carboxyl group in 2-fluorobenzoic acid influences the final structure of zirconium-tricarboxylate MOFs. [] This suggests that careful selection of the isomer and reaction conditions can lead to MOFs with tailored properties.
Q11: Does 2-fluorobenzoic acid have any known biological activity?
A11: While 2-fluorobenzoic acid itself may not exhibit significant biological activity, it serves as a key building block for synthesizing bioactive compounds. For instance, it's a precursor in the synthesis of flutrimazole, a known antifungal agent. []
Q12: Are there any examples of 2-fluorobenzoic acid being used in the development of sensor materials?
A12: Yes, a europium-based metal-organic framework (MOF) synthesized with 2-fluorobenzoic acid demonstrated potential as a luminescent sensor for dipicolinic acid (DPA). The MOF exhibited a turn-on and blue-shift luminescent response upon interaction with DPA, highlighting its potential for DPA detection in various applications. []
Q13: Have computational methods been applied to study 2-fluorobenzoic acid?
A13: Yes, density functional theory (DFT) calculations have been employed to understand various aspects of 2-fluorobenzoic acid, such as:
* **Conformational analysis:** DFT calculations help determine the relative energies of different conformers and identify stabilizing interactions like intramolecular hydrogen bonding. [, ]* **Magnetic properties:** In conjunction with experimental data, DFT calculations help explain the magnetic behavior of copper(II) coordination polymers containing 2-fluorobenzoate ligands. []Q14: How do structural modifications of 2-fluorobenzoic acid affect its properties?
A14: Structural modifications, such as changing the position of the fluorine atom or introducing additional substituents, can significantly alter the compound's:
- Physical properties: Modifications impact melting point, solubility, and other physical characteristics. []
- Chemical reactivity: Changes in electron density distribution due to substituents influence reactivity with electrophiles and nucleophiles. []
- Biological activity: Substituents can modulate binding affinity to biological targets, affecting pharmacological activity. []
Q15: What analytical methods are commonly used to quantify 2-fluorobenzoic acid?
A15: High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode array detectors (DAD) is widely used for quantifying 2-fluorobenzoic acid in complex mixtures. This technique enables the sensitive and selective determination of the compound, even in the presence of other fluorinated aromatic carboxylic acids. []
Q16: Are there any reported methods for synthesizing 2-fluorobenzoic acid?
A16: Several synthetic routes for 2-fluorobenzoic acid exist, including:
- From Fluorine-substituted benzene: Reacting fluorine-substituted benzene with carbon dioxide in the presence of n-butyllithium or sec-butyllithium and a suitable organic ligand, such as pentamethyl diethanediamine, leads to the formation of 2-fluorobenzoic acid. []
- From 2-amino-6-fluorobenzonitrile: A multistep synthesis involving bromination, hydrolysis, diazotization, and deamination of 2-amino-6-fluorobenzonitrile yields 3-bromo-2-fluorobenzoic acid. []
- From 1-arylbenziodoxolones: Nucleophilic fluorination of readily available 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents offers a transition-metal-free route to 2-fluorobenzoic acid. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














